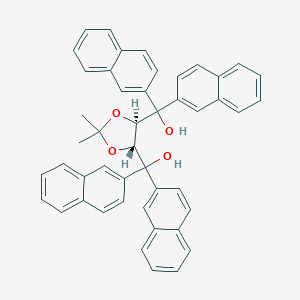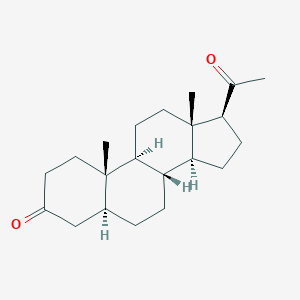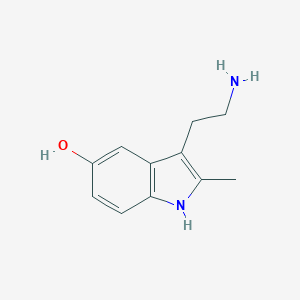
2-Methyl-5-hydroxytryptamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-HT and its derivatives, including 2-Methyl-5-hydroxytryptamine, often involves complex biochemical pathways starting from amino acids like tryptophan. For instance, 5-HT is synthesized in two steps: hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to 5-HT (Clark, Weissbach, & Udenfriend, 1954). Modifications to the indole nucleus, such as methylation, can alter the compound's biological activity and receptor affinity.
Molecular Structure Analysis
The molecular structure of serotonin and its analogs plays a crucial role in their biological function. Studies on the conformational characteristics and electrostatic potentials of serotonin receptor agonists have provided insights into their activity (Arvidsson et al., 1988). The specific structure of 2-Methyl-5-hydroxytryptamine, with a methyl group at the 2 position of the indole ring, may influence its interaction with serotonin receptors.
Chemical Reactions and Properties
The oxidation chemistry of 5-HT has been studied extensively, revealing the formation of various dimers and other products under oxidative conditions (Wrona & Dryhurst, 1990). These reactions are significant for understanding the metabolic pathways and potential therapeutic applications or toxicities of serotonin derivatives.
Physical Properties Analysis
The physical properties of 5-HT and related compounds, including solubility, melting points, and spectroscopic characteristics, are essential for their formulation and therapeutic use. Experimental and theoretical studies on the vibrational spectrum of 5-HT have provided valuable information on its physical properties (Bayari, Saǧlam, & Ustundag, 2005).
Chemical Properties Analysis
The chemical properties of serotonin and its derivatives, including reactivity, stability, and interactions with biological molecules, are critical for their biological effects and potential therapeutic applications. For example, the enzymatic oxidation of 5-HT in human serum highlights the complex metabolic pathways serotonin undergoes in the body (Martin, Benditt, & Eriksen, 1960).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Pharmacology
- Application : 5-HT plays a significant role in the regulation of the cardiovascular system, fibrosis disorders, cancer, the gastrointestinal (GI) tract, and the nervous system .
- Methods of Application : The biological functions of 5-HT are achieved by targeting various 5-HT receptors (5-HTRs), which are composed of six classes of G protein-coupled receptors (GPCRs) (5-HT 1, 5-HT 2, 5-HT 4, 5-HT 5, 5-HT 6, and 5-HT 7 receptors, a total of 13 subtypes) and a class of cation-selective ligand-gated ion channels, the 5-HT 3 receptor .
- Results or Outcomes : Numerous 5-HT 2B R antagonists have been discovered and developed, and several of them have advanced to clinical trials. It is expected that the novel 5-HT 2B R antagonists with high potency and selectivity will lead to the development of first-in-class drugs in various therapeutic areas .
-
Scientific Field: Cardiovascular Research
- Application : 5-HT in the bloodstream is largely contained in platelets and circulates throughout the entire vascular system. 5-HT released from activated platelets dramatically changes the function of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) .
- Methods of Application : In VSMCs, 5-HT induces proliferation and migration via 5-HT2A receptors. These effects are further enhanced by vasoactive substances such as thromboxane A2 and angiotensin II .
- Results or Outcomes : 5-HT2A receptor activation in VSMCs also causes both enhancement of prostaglandin I2 production by inducing cyclooxygenase-2 and reduction of nitric oxide (NO) by suppressing inducible NO synthase .
-
Scientific Field: Neurology
- Application : 5-HT functions as a neurotransmitter in the central nervous system and has been extensively explored for its role in psychiatric disorders .
- Methods of Application : Drugs that affect 5-HT receptors and 5-HT transporter (SERT), which incorporates 5-HT into presynaptic vesicles, have been developed and are widely used for diseases such as depression, schizophrenia, and anxiety .
- Results or Outcomes : The precise functions and mechanisms of 5-HT in the systemic vasculature and pulmonary circulation have been established .
-
Scientific Field: Gastroenterology
- Application : 5-HT plays important roles in bowel motility .
- Methods of Application : The biological functions of 5-HT are achieved by targeting various 5-HT receptors (5-HTRs) .
- Results or Outcomes : Biochemically, 5-HT is derived from the amino acid tryptophan, undergoing hydroxylation and decarboxylation processes that are catalyzed by tryptophan hydroxylase and aromatic L-amino acid decarboxylase, respectively .
-
Scientific Field: Oncology
- Application : Emerging evidence has suggested that the 5-HT 2B R is implicated in the regulation of cancer .
- Methods of Application : The biological functions of 5-HT are achieved by targeting various 5-HT receptors (5-HTRs), which are composed of six classes of G protein-coupled receptors (GPCRs) (5-HT 1, 5-HT 2, 5-HT 4, 5-HT 5, 5-HT 6, and 5-HT 7 receptors, a total of 13 subtypes) and a class of cation-selective ligand-gated ion channels, the 5-HT 3 receptor .
- Results or Outcomes : Numerous 5-HT 2B R antagonists have been discovered and developed, and several of them have advanced to clinical trials. It is expected that the novel 5-HT 2B R antagonists with high potency and selectivity will lead to the development of first-in-class drugs in various therapeutic areas .
-
Scientific Field: Fibrosis Research
- Application : The 5-HT 2B R is implicated in the regulation of fibrosis disorders .
- Methods of Application : The biological functions of 5-HT are achieved by targeting various 5-HT receptors (5-HTRs) .
- Results or Outcomes : Numerous 5-HT 2B R antagonists have been discovered and developed, and several of them have advanced to clinical trials .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7/h2-3,6,13-14H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNEDARFVJQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228927 | |
| Record name | 2-Methyl-5-HT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-hydroxytryptamine | |
CAS RN |
78263-90-8 | |
| Record name | 2-Methyl-5-HT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-HT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-HT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78263-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-5-hydroxytryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77Z9HJT2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



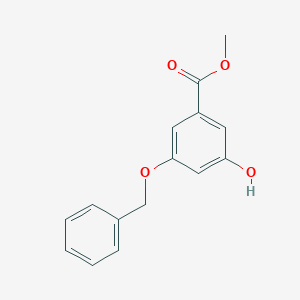
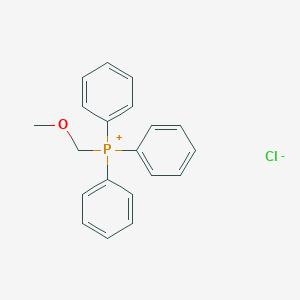
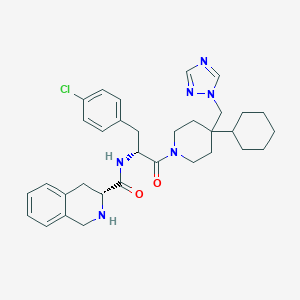
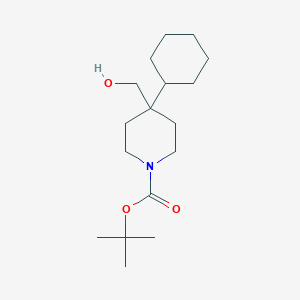

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
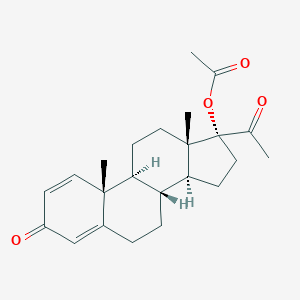
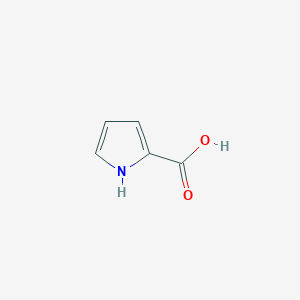
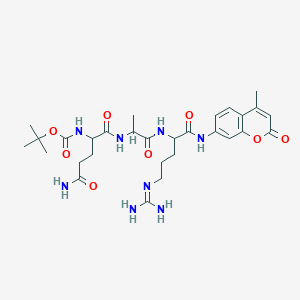
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
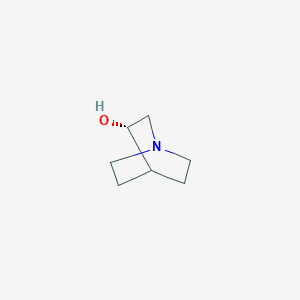
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
